5'-O-(Phosphonomethyl)cytidine
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Overview
Description
5’-O-(Phosphonomethyl)cytidine: is a modified nucleoside derivative of cytidine, where a phosphonomethyl group is attached to the 5’ position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Phosphonomethyl)cytidine typically involves the reaction of cytidine with a phosphonomethylating agent. One common method includes the use of diethyl p-toluenesulfonyloxymethanephosphonate in dimethylformamide, followed by hydrogenolytic removal of protecting groups . Another approach involves the use of a carboxylethoxy linker for PEG-supported synthesis, which simplifies purification and avoids by-product formation .
Industrial Production Methods: While specific industrial production methods for 5’-O-(Phosphonomethyl)cytidine are not extensively documented, the general principles of large-scale nucleotide synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable protecting group strategies, and employing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 5’-O-(Phosphonomethyl)cytidine can undergo various chemical reactions, including:
Substitution Reactions: The phosphonomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cytidine and phosphonomethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as bromotrimethylsilane can be used to introduce the phosphonomethyl group.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are typically the substituted nucleoside derivatives.
Hydrolysis: The primary products are cytidine and phosphonomethyl derivatives.
Scientific Research Applications
5’-O-(Phosphonomethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Industry: The compound is used in the development of nucleotide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-O-(Phosphonomethyl)cytidine involves its interaction with specific enzymes in nucleotide metabolism. It acts as an inhibitor of CD73, an enzyme that converts adenosine monophosphate to adenosine . By inhibiting CD73, the compound can modulate purinergic signaling pathways, which are involved in various physiological processes, including immune response and cancer progression .
Comparison with Similar Compounds
Cytidine: A nucleoside molecule that forms part of RNA.
Deoxycytidine: A derivative of cytidine used in DNA synthesis.
5-Fluorouridine: A modified nucleoside with anticancer properties.
Uniqueness: 5’-O-(Phosphonomethyl)cytidine is unique due to its phosphonomethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit specific enzymes, making it a valuable tool in medicinal chemistry and therapeutic applications .
Properties
CAS No. |
77032-39-4 |
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Molecular Formula |
C10H16N3O8P |
Molecular Weight |
337.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N3O8P/c11-6-1-2-13(10(16)12-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H2,11,12,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
HBXMYMZRKNTEAN-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCP(=O)(O)O)O)O |
Origin of Product |
United States |
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